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Compound of Interest

Compound Name: 2-Amino-4-methylphenol

Cat. No.: B1222752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a comparative Density Functional Theory

(DFT) analysis of 2-Amino-4-methylphenol and its key positional isomers. As direct

comparative experimental and computational studies on this specific set of isomers are not

readily available in existing literature, this document serves as a methodological template. It

outlines the essential computational protocols, key comparative metrics, and the significance of

such studies for structure-property relationship elucidation in drug discovery and materials

science.

Introduction to 2-Amino-4-methylphenol and its Isomers
2-Amino-4-methylphenol, a substituted hydroxytoluene, and its isomers are important

intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals[1][2].

The relative positions of the amino, methyl, and hydroxyl groups on the benzene ring can

significantly influence the molecule's physicochemical properties, including its electronic profile,

steric hindrance, and ultimately, its biological activity. Understanding these differences at a

quantum-chemical level is crucial for the rational design of new molecules with desired

properties.

This guide will focus on a comparative analysis of the following representative isomers:

Isomer 1 (Reference): 2-Amino-4-methylphenol (CAS: 95-84-1)[1][2]
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Isomer 2: 4-Amino-2-methylphenol (CAS: 2835-98-5)

Isomer 3: 3-Amino-4-methylphenol (CAS: 2835-99-6)

Isomer 4: 2-Amino-5-methylphenol (CAS: 2835-95-2)

Comparative Data Presentation
A systematic DFT study would yield a wealth of quantitative data. The following tables provide

a structured format for presenting and comparing the key calculated properties of the isomers.

Table 1: Structural and Physicochemical Properties of Isomers

Property
Isomer 1: 2-
Amino-4-
methylphenol

Isomer 2: 4-
Amino-2-
methylphenol

Isomer 3: 3-
Amino-4-
methylphenol

Isomer 4: 2-
Amino-5-
methylphenol

CAS Number 95-84-1 2835-98-5 2835-99-6 2835-95-2

Molecular

Formula
C₇H₉NO C₇H₉NO C₇H₉NO C₇H₉NO

Molecular Weight 123.15 g/mol 123.15 g/mol 123.15 g/mol 123.15 g/mol

Melting Point

(°C)
133-136 135-137 175-178 159-162

Calculated

Dipole Moment

(Debye)

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

Note: Melting points are experimental literature values. Dipole moments are examples of data

to be generated via DFT calculations.

Table 2: Calculated Electronic Properties (Illustrative)
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Parameter
Isomer 1: 2-
Amino-4-
methylphenol

Isomer 2: 4-
Amino-2-
methylphenol

Isomer 3: 3-
Amino-4-
methylphenol

Isomer 4: 2-
Amino-5-
methylphenol

E_HOMO (eV)
[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

E_LUMO (eV)
[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

HOMO-LUMO

Gap (eV)

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

Ionization

Potential (eV)

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

Electron Affinity

(eV)

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) (Illustrative)

Vibrational
Mode

Isomer 1: 2-
Amino-4-
methylphenol

Isomer 2: 4-
Amino-2-
methylphenol

Isomer 3: 3-
Amino-4-
methylphenol

Isomer 4: 2-
Amino-5-
methylphenol

O-H Stretch
[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

[Placeholder

Data]

N-H Symmetric

Stretch

[Placeholder

Data]

[Placeholder
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[Placeholder
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[Placeholder
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N-H Asymmetric

Stretch

[Placeholder

Data]

[Placeholder
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[Placeholder

Data]
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C-O Stretch
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[Placeholder
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[Placeholder
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Computational Methodology: Density Functional Theory
(DFT)
DFT is a robust computational method for predicting the geometric, electronic, and

spectroscopic properties of molecules. The following protocol outlines a standard approach for

a comparative study of the aminomethylphenol isomers.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is to

be used.

Method: The DFT method with a suitable functional, such as B3LYP, is recommended for its

balance of accuracy and computational cost in studying organic molecules.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate for providing a

good description of the electronic structure, including polarization and diffuse functions,

which are important for hydrogen bonding and non-covalent interactions.

Geometry Optimization: The molecular geometry of each isomer should be fully optimized in

the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy

conformation.

Frequency Calculations: Following optimization, vibrational frequency calculations should be

performed at the same level of theory to confirm that the optimized structure is a true

minimum on the potential energy surface (no imaginary frequencies) and to predict the

infrared (IR) spectra.

Property Calculations: Key electronic properties such as HOMO (Highest Occupied

Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular

electrostatic potential (MEP), and dipole moments are to be calculated from the optimized

geometries.

Spectroscopic Predictions: In addition to IR spectra, Nuclear Magnetic Resonance (NMR)

chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method

to aid in the structural elucidation and differentiation of the isomers.

Experimental Validation Protocols (Hypothetical)
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While this guide focuses on a computational study, experimental validation is crucial. Key

experimental techniques would include:

Synthesis: Chemical synthesis of each isomer.

Spectroscopy:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of

each synthesized isomer.

FTIR Spectroscopy: To identify characteristic vibrational modes of the functional groups

and compare them with the calculated frequencies.

UV-Vis Spectroscopy: To determine the electronic absorption properties and compare

them with TD-DFT (Time-Dependent DFT) calculations.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths

and angles, for a definitive comparison with the optimized geometry from DFT calculations.

Mandatory Visualizations
Computational Workflow
The logical flow of a comparative DFT study can be visualized as follows. This workflow

ensures a systematic and reproducible investigation of the isomers' properties.
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Caption: A logical workflow for the comparative DFT study of aminophenol isomers.

Hypothetical Signaling Pathway Inhibition
Phenolic compounds are known to interact with various biological pathways. For instance,

some aminophenol derivatives have been investigated for their potential to inhibit signaling

pathways involved in inflammation and cell proliferation, such as the NF-κB pathway. The

diagram below illustrates a hypothetical mechanism by which an aminophenol isomer might

exert anti-inflammatory effects.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by an aminophenol isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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